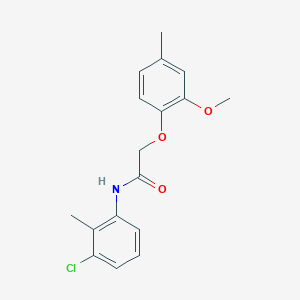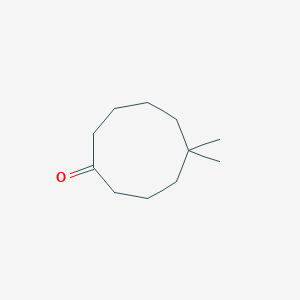![molecular formula C17H30BCl2N3O4 B11937255 (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B11937255.png)
(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and borono functional groups, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the amino and borono groups, and the final purification steps. Common reagents used in these reactions include amino acids, boronic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more streamlined processes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process. The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The borono group can be reduced to form borohydride derivatives.
Substitution: The amino and borono groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the borono group can produce borohydride derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its borono group can form reversible covalent bonds with diols, making it useful for studying carbohydrate-binding proteins.
Medicine
In medicine, this compound has potential as a therapeutic agent due to its ability to interact with biological targets. It can be used in the development of drugs for treating various diseases, including cancer and bacterial infections.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique reactivity allows for the creation of materials with specific properties and functions.
Mécanisme D'action
The mechanism of action of (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride involves its interaction with molecular targets through its amino and borono groups. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, while the borono group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-hydroxypropyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-methylpropyl)pyrrolidine-3-carboxylic acid
Uniqueness
Compared to similar compounds, (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride is unique due to the presence of the borono group. This group imparts distinct reactivity and binding properties, making it a valuable tool in both chemical and biological research.
Propriétés
Formule moléculaire |
C17H30BCl2N3O4 |
|---|---|
Poids moléculaire |
422.2 g/mol |
Nom IUPAC |
(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C17H28BN3O4.2ClH/c19-15(9-13-5-2-1-3-6-13)11-21-10-14(7-4-8-18(24)25)17(20,12-21)16(22)23;;/h1-3,5-6,14-15,24-25H,4,7-12,19-20H2,(H,22,23);2*1H/t14-,15-,17-;;/m0../s1 |
Clé InChI |
YLRFCKXLPZIAMP-DQZPFBHVSA-N |
SMILES isomérique |
B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C[C@H](CC2=CC=CC=C2)N)(O)O.Cl.Cl |
SMILES canonique |
B(CCCC1CN(CC1(C(=O)O)N)CC(CC2=CC=CC=C2)N)(O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
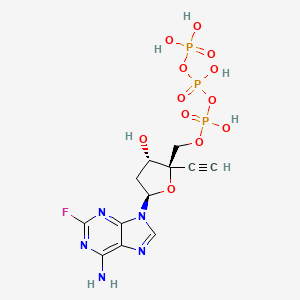
![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)
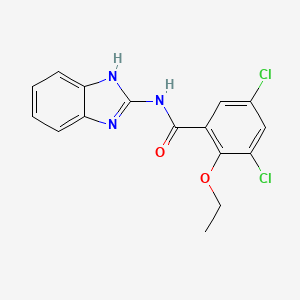
![[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11937196.png)


![Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-](/img/structure/B11937208.png)

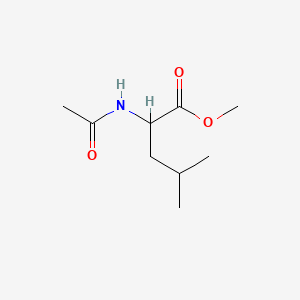
![N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)

